![molecular formula C5H5N5O3S B13451954 [(2,4,6-Trioxo-1,3-diazinan-5-ylidene)amino]thiourea CAS No. 6960-27-6](/img/structure/B13451954.png)
[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)amino]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)amino]thiourea is a complex organic compound known for its unique chemical structure and properties It is often studied for its potential applications in various scientific fields, including chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4,6-Trioxo-1,3-diazinan-5-ylidene)amino]thiourea typically involves the reaction of barbituric acid derivatives with thiourea under controlled conditions. One common method includes the following steps:
Starting Materials: Barbituric acid and thiourea.
Reaction Conditions: The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Purification: The product is purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)amino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced thiourea derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while substitution reactions can produce a variety of substituted thiourea compounds.
Wissenschaftliche Forschungsanwendungen
[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)amino]thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of [(2,4,6-Trioxo-1,3-diazinan-5-ylidene)amino]thiourea involves its interaction with specific molecular targets and pathways. For instance, it is known to inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis . This inhibition can lead to the disruption of cellular processes, making it a potential candidate for antimicrobial and anticancer therapies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Murexide: Known for its use as a complexometric indicator in analytical chemistry.
Barbituric Acid Derivatives: These compounds share a similar diazinane ring structure and are used in various chemical and pharmaceutical applications.
Uniqueness
[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)amino]thiourea is unique due to its combination of a diazinane ring with a thiourea moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
6960-27-6 |
|---|---|
Molekularformel |
C5H5N5O3S |
Molekulargewicht |
215.19 g/mol |
IUPAC-Name |
(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)iminothiourea |
InChI |
InChI=1S/C5H5N5O3S/c6-4(14)10-9-1-2(11)7-5(13)8-3(1)12/h(H2,6,14)(H3,7,8,11,12,13) |
InChI-Schlüssel |
PJBRRZWTRGPCSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(NC(=O)NC1=O)O)N=NC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


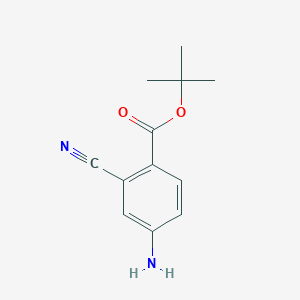
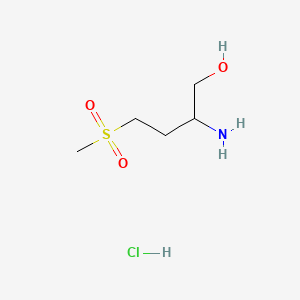
![(3R)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13451896.png)
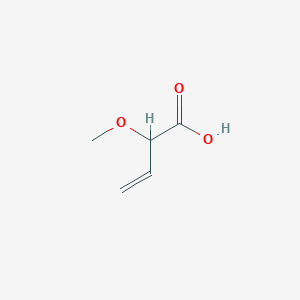

![3-Amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid hydrochloride](/img/structure/B13451914.png)
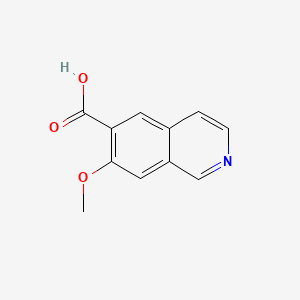

![ethyl 2-[1-(1-methyl-1H-imidazol-2-yl)ethenyl]pent-4-enoate](/img/structure/B13451932.png)
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid](/img/structure/B13451939.png)
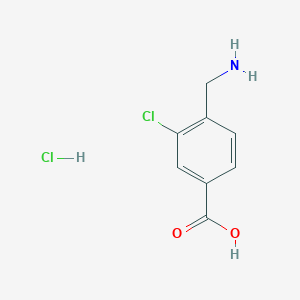
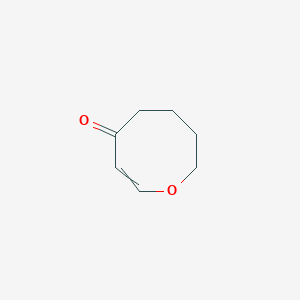

![Methyl 2-[2-(methylsulfanyl)phenyl]acetate](/img/structure/B13451951.png)
